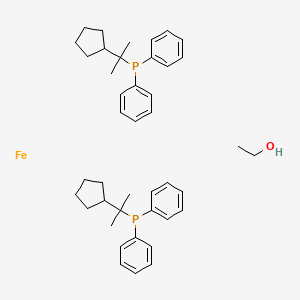
2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron is a complex organophosphorus compound that includes a phosphane ligand coordinated to an iron center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron typically involves the reaction of cyclopentylpropan-2-yl(diphenyl)phosphane with an iron precursor in the presence of ethanol. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete coordination of the phosphane ligand to the iron center .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron can undergo various chemical reactions, including:
Oxidation: The phosphane ligand can be oxidized to form phosphine oxides.
Substitution: The iron center can participate in substitution reactions, where ligands are exchanged with other coordinating species.
Reduction: The compound can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand exchange reactions may involve the use of other phosphane ligands or nitrogen-based ligands.
Reduction: Reducing conditions may involve the use of hydride donors such as sodium borohydride.
Major Products
Oxidation: Formation of phosphine oxides.
Substitution: Formation of new iron-ligand complexes.
Reduction: Reduced organic substrates.
科学的研究の応用
2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or magnetic properties.
Medicinal Chemistry:
Environmental Chemistry: The compound can be used in the degradation of environmental pollutants through catalytic processes.
作用機序
The mechanism of action of 2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron involves the coordination of the phosphane ligand to the iron center, which facilitates various catalytic processes. The iron center can undergo redox changes, allowing it to participate in electron transfer reactions. The phosphane ligand stabilizes the iron center and enhances its reactivity towards substrates .
類似化合物との比較
Similar Compounds
1,1’-Bis(di-tert-butylphosphino)ferrocene palladium dichloride: Another organophosphorus compound with catalytic applications.
Diphenyl(2-thienyl)phosphine: A phosphine ligand with similar coordination properties.
Uniqueness
2-Cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron is unique due to its specific ligand structure and the presence of ethanol, which can influence its reactivity and stability. The cyclopentyl group provides steric hindrance, which can affect the compound’s catalytic properties and selectivity in reactions .
特性
分子式 |
C42H56FeOP2 |
|---|---|
分子量 |
694.7 g/mol |
IUPAC名 |
2-cyclopentylpropan-2-yl(diphenyl)phosphane;ethanol;iron |
InChI |
InChI=1S/2C20H25P.C2H6O.Fe/c2*1-20(2,17-11-9-10-12-17)21(18-13-5-3-6-14-18)19-15-7-4-8-16-19;1-2-3;/h2*3-8,13-17H,9-12H2,1-2H3;3H,2H2,1H3; |
InChIキー |
YGYRLXXWUXSCDI-UHFFFAOYSA-N |
正規SMILES |
CCO.CC(C)(C1CCCC1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C1CCCC1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


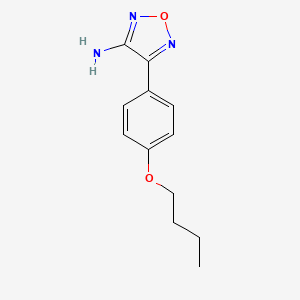
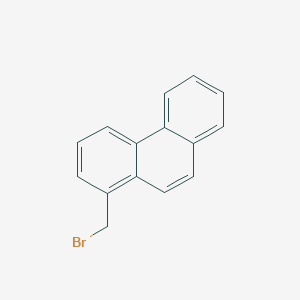
![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14114778.png)
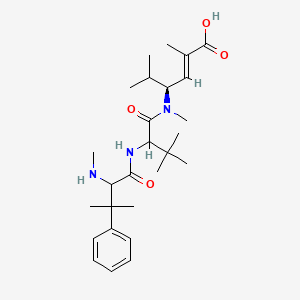
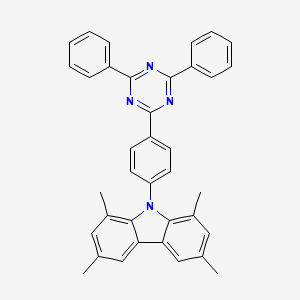
![1H-Indene-1-acetic acid, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-, Methyl ester](/img/structure/B14114791.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14114793.png)

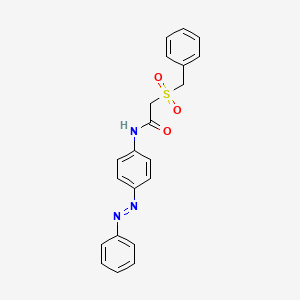
![1-(4-chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114803.png)
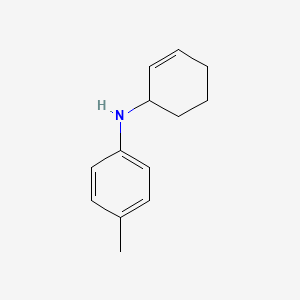
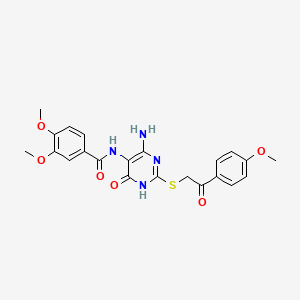
![(3R)-3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B14114821.png)
